1-(1-{3-[4-(4-chlorobenzoyl)phenoxy]-2-hydroxypropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one
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Overview
Description
The compound “1-(1-{3-[4-(4-chlorobenzoyl)phenoxy]-2-hydroxypropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one” is a complex organic molecule . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups, including a pyrazole ring, a chlorobenzoyl group, and a phenoxy group . These groups would likely contribute to the overall shape and properties of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chlorobenzoyl and phenoxy groups could potentially make the compound relatively non-polar, which would affect its solubility in different solvents .Scientific Research Applications
Photophysical Investigation and Chemosensor Applications
A study highlighted the synthesis and photophysical investigation of a novel pyrazoline derivative that acts as a fluorescent chemosensor for the detection of Fe3+ metal ions. This compound, synthesized through a multi-step process, exhibits positive solvatochromism and has been explored for its potential in determining the critical micelle concentration of surfactants, demonstrating the chemical's role in sensitive detection applications (Khan, 2020).
Reactivity and Transformation Studies
Another research piece delved into the selenoacetalization of 4‐Formylpyrazoles, showing the chemical reactivity of pyrazole derivatives under specific conditions to produce novel compounds with potential applications in synthetic chemistry (Papernaya et al., 2013).
Corrosion Inhibition
The potential activity of bipyrazole derivatives as corrosion inhibitors was evaluated through a DFT study, highlighting the relevance of such compounds in materials science, especially in protecting metals against corrosion. Theoretical calculations aligned with experimental data, suggesting these derivatives could efficiently prevent corrosion in certain environments (Wang et al., 2006).
CNS Agent Evaluation
Research on heterocyclic tricycles, including pyrazole derivatives, has identified compounds with significant biological activity, implying their potential use in developing central nervous system (CNS) agents (Lemke et al., 1978).
Molecular Docking and Quantum Chemical Calculations
A detailed molecular docking and quantum chemical study on a 4-methoxy pyrazole derivative emphasized the compound's structural and spectroscopic characteristics. This research aids in understanding the biological effects and reactivity of such molecules, possibly guiding their application in drug design and material science (Viji et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
1-[1-[3-[4-(4-chlorobenzoyl)phenoxy]-2-hydroxypropyl]-3,5-dimethylpyrazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4/c1-14-22(16(3)27)15(2)26(25-14)12-20(28)13-30-21-10-6-18(7-11-21)23(29)17-4-8-19(24)9-5-17/h4-11,20,28H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSJCLMJGIXBMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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